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Introduction
2-Hydroxy-2-phenylpropanenitrile, also known as acetophenone cyanohydrin, is a versatile

bifunctional molecule that serves as a valuable intermediate in a variety of organic syntheses.

Its structure, featuring both a hydroxyl and a nitrile group on the same tertiary carbon, allows

for a diverse range of chemical transformations. This document provides detailed application

notes and experimental protocols for the use of 2-hydroxy-2-phenylpropanenitrile in the

synthesis of chiral molecules, pharmaceuticals, and heterocyclic compounds.

Key Applications
The strategic placement of the hydroxyl and nitrile functionalities makes 2-hydroxy-2-
phenylpropanenitrile a key precursor for several important classes of molecules:

Chiral α-Hydroxy Acids: The nitrile group can be hydrolyzed to a carboxylic acid, yielding

atrolactic acid, a valuable chiral building block.

Chiral Amino Alcohols: Reduction of the nitrile group provides access to chiral 2-amino-1-

phenylpropan-1-ol derivatives, which are important components of many biologically active

molecules.
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Pharmaceuticals: Derivatives of 2-hydroxy-2-phenylpropanenitrile have been utilized in

the synthesis of active pharmaceutical ingredients (APIs), such as the anxiolytic drug

Phenaglycodol.

Heterocyclic Compounds: It can serve as a precursor in the synthesis of oxazole-containing

heterocycles.

Application 1: Enantioselective Synthesis of (S)-2-
Hydroxy-2-phenylpropanenitrile via Enzymatic
Resolution
Chirally pure cyanohydrins are highly sought-after intermediates in asymmetric synthesis. The

enzymatic resolution of racemic 2-hydroxy-2-phenylpropanenitrile offers an efficient method

to obtain the (S)-enantiomer in high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution
This protocol is adapted from the work of K. Fuhshuku et al. and describes the kinetic

resolution of racemic 2-hydroxy-2-phenylpropanenitrile using an (R)-oxynitrilase.

Materials:

Racemic 2-hydroxy-2-phenylpropanenitrile

Almond meal (source of (R)-oxynitrilase)

Aldehyde (e.g., benzaldehyde)

Citrate buffer

Organic solvent (e.g., diisopropyl ether)

Procedure:

Prepare a biphasic system consisting of a citrate buffer (e.g., 0.1 M, pH 5.0) and an organic

solvent such as diisopropyl ether.
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To this system, add the racemic 2-hydroxy-2-phenylpropanenitrile.

Introduce an aldehyde to the reaction mixture. The aldehyde acts as a scavenger for the

hydrogen cyanide released from the enzymatic decomposition of the (R)-enantiomer.

Initiate the reaction by adding almond meal, which contains the (R)-oxynitrilase.

Stir the mixture at a controlled temperature until approximately 50% conversion is achieved.

Monitor the reaction progress and enantiomeric excess (ee) of the remaining (S)-2-hydroxy-
2-phenylpropanenitrile using chiral HPLC.

Upon reaching the desired conversion, separate the organic and aqueous phases.

Isolate the (S)-2-hydroxy-2-phenylpropanenitrile from the organic phase through standard

workup procedures, such as extraction and solvent evaporation.

Quantitative Data
Parameter Value Reference

Enantiomeric Excess (ee) of

(S)-enantiomer
98-99% [1]

Conversion ~50% [1]

Logical Relationship Diagram
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Caption: Workflow of the enzymatic resolution of racemic 2-hydroxy-2-phenylpropanenitrile.

Application 2: Synthesis of Atrolactic Acid via
Hydrolysis
The hydrolysis of the nitrile group in 2-hydroxy-2-phenylpropanenitrile provides a direct route

to atrolactic acid (2-hydroxy-2-phenylpropionic acid), a valuable chiral building block.

Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on a procedure from Organic Syntheses for the hydrolysis of

acetophenone cyanohydrin.[2]

Materials:

2-Hydroxy-2-phenylpropanenitrile

Concentrated Hydrochloric Acid

Water

Sodium Hydroxide solution (50%)

Norit (activated carbon)

Ether

Procedure:

Cyanohydrin Formation (if starting from acetophenone): In a well-ventilated hood, react

acetophenone with sodium cyanide in a mixture of ether and water at 5-10°C, followed by

the slow addition of concentrated hydrochloric acid. After stirring, separate the ether layer

containing the cyanohydrin.[2]

Hydrolysis: Combine the crude 2-hydroxy-2-phenylpropanenitrile with concentrated

hydrochloric acid and heat the mixture to saturate it with hydrogen chloride gas.[2]

Continue heating the solution at 40-50°C for several hours.[2]
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Pour the reaction mixture into cold water and neutralize with a 50% sodium hydroxide

solution to precipitate inorganic salts.[2]

Filter the mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the

crude atrolactic acid.[2]

Purification: Dissolve the crude product in boiling water and treat with Norit.[2]

Filter the hot solution and cool to 0-5°C to crystallize the atrolactic acid hemihydrate.[2]

Collect the crystals by suction filtration and air-dry.[2]

Quantitative Data
Parameter Value Reference

Yield of Atrolactic Acid

Hemihydrate
29-30% (from acetophenone) [2]

Melting Point of Hemihydrate 88-90°C [2]

Melting Point of Anhydrous

Acid
94.5-95°C [2]

Reaction Pathway Diagram

2-Hydroxy-2-phenylpropanenitrile Amide Intermediate
(Atrolactamide)

 H₂O, H⁺ Atrolactic Acid
(2-Hydroxy-2-phenylpropionic acid)

 H₂O, H⁺, Δ 

Click to download full resolution via product page

Caption: Hydrolysis of 2-hydroxy-2-phenylpropanenitrile to atrolactic acid.

Application 3: Synthesis of 2-Amino-1-
phenylpropan-1-ol via Reduction
The reduction of the nitrile functionality to a primary amine provides access to 2-amino-1-

phenylpropan-1-ol, a valuable chiral amino alcohol scaffold found in many pharmaceuticals.
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Experimental Protocol: Reduction with Lithium
Aluminum Hydride (LiAlH₄)
This is a general procedure for the reduction of a nitrile to a primary amine using LiAlH₄.

Materials:

2-Hydroxy-2-phenylpropanenitrile

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Water

15% Sodium Hydroxide solution

Anhydrous Sodium Sulfate

Procedure:

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the

reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and

magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

Dissolve 2-hydroxy-2-phenylpropanenitrile in anhydrous diethyl ether or THF and add it

dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at room temperature or

with gentle heating until the reaction is complete (monitor by TLC).

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the

sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then

more water (Fieser workup).

Stir the resulting granular precipitate for 15-30 minutes.
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Filter the mixture and wash the precipitate with diethyl ether or THF.

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 2-amino-1-phenylpropan-1-ol.

Purify the product by distillation or crystallization.

Quantitative Data
Parameter Expected Value

Yield 70-90% (typical for nitrile reductions with LiAlH₄)

Physical State Solid or viscous oil

Reaction Diagram

2-Hydroxy-2-phenylpropanenitrile 2-Amino-1-phenylpropan-1-ol

 1. LiAlH₄, Ether
2. H₂O workup 

Click to download full resolution via product page

Caption: Reduction of 2-hydroxy-2-phenylpropanenitrile to 2-amino-1-phenylpropan-1-ol.

Application 4: Intermediate in the Synthesis of
Phenaglycodol
A derivative of 2-hydroxy-2-phenylpropanenitrile, p-chloroacetophenone cyanohydrin, is a

key intermediate in the synthesis of the anxiolytic drug Phenaglycodol.[2] This synthesis

highlights the utility of cyanohydrins in building more complex molecular architectures.

Synthetic Pathway Overview
The synthesis involves the following key transformations starting from the cyanohydrin:

Hydrolysis of the nitrile to a carboxylic acid (p-chloroatrolactic acid).

Esterification of the carboxylic acid.
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Grignard Reaction with methylmagnesium iodide to form the final diol product.

Synthetic Pathway Diagram

p-Chloroacetophenone
Cyanohydrin

p-Chloroatrolactic
Acid

 Hydrolysis (H⁺, H₂O) 
Ethyl p-Chloroatrolactate

 Esterification (EtOH, H⁺) 
Phenaglycodol

 Grignard Reaction (CH₃MgI) 
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Caption: Synthetic route to Phenaglycodol from a cyanohydrin intermediate.

Application 5: Synthesis of Oxazoles via Fischer
Oxazole Synthesis
2-Hydroxy-2-phenylpropanenitrile can be used as a synthon in the Fischer oxazole synthesis

to produce 2,5-disubstituted oxazoles. This reaction involves the condensation of a

cyanohydrin with an aldehyde in the presence of an acid catalyst.

Experimental Protocol: Fischer Oxazole Synthesis
This is a general procedure for the Fischer oxazole synthesis.

Materials:

2-Hydroxy-2-phenylpropanenitrile

Aromatic aldehyde (e.g., benzaldehyde)

Anhydrous diethyl ether

Dry Hydrogen Chloride (gas)

Procedure:

Caution: Anhydrous HCl is corrosive and toxic. This reaction should be performed in a well-

ventilated fume hood with appropriate safety precautions.
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Dissolve equimolar amounts of 2-hydroxy-2-phenylpropanenitrile and the aromatic

aldehyde in anhydrous diethyl ether in a flame-dried flask.

Bubble dry hydrogen chloride gas through the solution.

The oxazole product will precipitate as its hydrochloride salt.

Collect the precipitate by filtration.

The free oxazole can be obtained by treating the hydrochloride salt with a base (e.g., sodium

bicarbonate solution) or by boiling in alcohol.

Purify the product by crystallization or chromatography.

Quantitative Data
Starting Materials Product Expected Yield

2-Hydroxy-2-

phenylpropanenitrile +

Benzaldehyde

2-Methyl-2,5-diphenyloxazole Moderate to Good

Reaction Mechanism Overview

2-Hydroxy-2-phenyl-
propanenitrile

Iminochloride
Intermediate

 + HCl 

Aromatic Aldehyde

Cyclized Intermediate + Aldehyde 2,5-Disubstituted
Oxazole

 Dehydration 
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Caption: Simplified mechanism of the Fischer oxazole synthesis.

Conclusion
2-Hydroxy-2-phenylpropanenitrile is a readily accessible and highly useful intermediate in

organic synthesis. Its bifunctional nature allows for its conversion into a variety of valuable
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chiral building blocks, including α-hydroxy acids and amino alcohols. Furthermore, its utility has

been demonstrated in the synthesis of pharmaceuticals and heterocyclic systems. The

protocols and data presented herein provide a foundation for researchers to explore and exploit

the synthetic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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